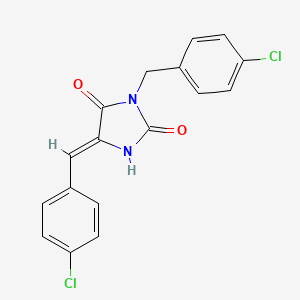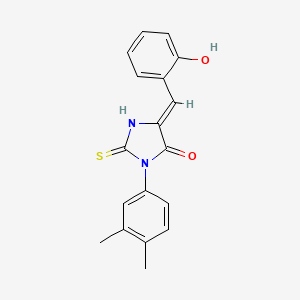![molecular formula C13H15N3OS B5910659 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound that has been widely used in scientific research for many years. MTT is a dye that is commonly used to measure cell viability and proliferation in various types of cells. It is a stable compound that can be easily synthesized in the laboratory and has been used in many studies to investigate the biochemical and physiological effects of different compounds on cells.
Mecanismo De Acción
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone involves the reduction of the compound to formazan by mitochondrial dehydrogenase enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of this compound to formazan is a one-electron transfer process, and the reaction is dependent on the presence of NAD(P)H.
Biochemical and Physiological Effects:
This compound has been used to investigate the biochemical and physiological effects of various compounds on cells. The compound is non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. This compound has been used to study the effects of different compounds on cancer cells, stem cells, and other types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored for long periods of time. It is also non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. However, this compound has some limitations, including the fact that it requires live cells to function properly and cannot be used to measure cell death or apoptosis.
Direcciones Futuras
There are many potential future directions for research involving 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new compounds that can be used in conjunction with this compound to enhance its sensitivity and accuracy in measuring cell viability and proliferation. Another area of interest is the use of this compound in combination with other assays to investigate the effects of different compounds on cell signaling pathways and gene expression. Additionally, this compound may have potential applications in the development of new cancer therapies and other medical treatments.
Métodos De Síntesis
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most common method involves the reaction between 3-methyl-2-thioxo-4-imidazolidinone and 4-(dimethylamino)benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or triethylamine, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been widely used in scientific research as a tool to measure cell viability and proliferation. The compound is converted to formazan by mitochondrial dehydrogenase enzymes in living cells, which can be detected using a spectrophotometer. This allows researchers to measure the number of viable cells in a culture and determine the effect of various treatments on cell growth and survival.
Propiedades
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)10-6-4-9(5-7-10)8-11-12(17)16(3)13(18)14-11/h4-8H,1-3H3,(H,14,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXWUPHIIXOLAO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)



![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

